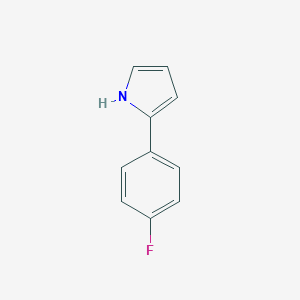

2-(4-Fluorophenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFHYTVTLZQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 4 Fluorophenyl 1h Pyrrole and Its Analogues

Established Synthetic Methodologies for Pyrrole (B145914) Ring Formation with Fluorophenyl Moieties

The construction of the pyrrole ring appended with a fluorophenyl substituent can be achieved through several classical and contemporary synthetic strategies. These methods offer varying degrees of flexibility in terms of substrate scope and substitution patterns.

Paal-Knorr Condensation and its Variants for Fluorophenyl Pyrroles

The Paal-Knorr synthesis, a cornerstone in pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method is a highly effective route for preparing substituted pyrroles. wikipedia.org To synthesize 2-(4-fluorophenyl)-1H-pyrrole, a 1,4-dicarbonyl precursor bearing a 4-fluorophenyl group is required.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) derivatives. organic-chemistry.org While the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, numerous modifications have been developed to overcome these limitations, including the use of various acid catalysts and greener methodologies. researchgate.netrgmcet.edu.in Microwave-assisted Paal-Knorr reactions have also been shown to be efficient, significantly reducing reaction times and often improving yields. researchgate.net

A proline-catalyzed variant of the Paal-Knorr synthesis has been developed for the construction of highly substituted pyrroles, including those with fluorophenyl moieties. rsc.org For instance, the reaction of ethyl 3-(4-fluorophenyl)-2,5-dioxo-5-phenylpentanoate with an amine in the presence of proline as a catalyst can afford the corresponding polysubstituted pyrrole. rsc.org

Table 1: Examples of Paal-Knorr Synthesis for Fluorophenyl Pyrroles

| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Reference |

| 1-(4-Fluorophenyl)-1,4-pentanedione | Ammonia | Acetic acid, heat | 2-(4-Fluorophenyl)-5-methyl-1H-pyrrole | wikipedia.orgorganic-chemistry.org |

| Acetonylacetone | 4-Fluoroaniline | CATAPAL 200, 60 °C | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole | mdpi.com |

| Ethyl 3-(4-fluorophenyl)-2,5-dioxo-5-phenylpentanoate | Primary amine | Proline | Ethyl 1-alkyl/aryl-2-(4-fluorophenyl)-5-phenyl-1H-pyrrole-3-carboxylate | rsc.org |

This table is illustrative and specific reaction conditions and yields may vary.

Van Leusen Pyrrole Synthesis Approaches for Fluorinated Pyrrole Derivatives

The Van Leusen pyrrole synthesis provides a powerful and versatile method for constructing pyrroles from tosylmethyl isocyanide (TosMIC) and an α,β-unsaturated ketone, imine, or nitrile. nih.govorganic-chemistry.org This [3+2] cycloaddition reaction is particularly useful for preparing pyrroles with various substitution patterns that may not be readily accessible through other methods. clockss.org

The synthesis of this compound analogues using this method typically involves the reaction of a chalcone (B49325) or another Michael acceptor bearing a 4-fluorophenyl group with TosMIC in the presence of a base like sodium hydride. researchgate.netmdpi.com This approach has been successfully employed to synthesize a variety of 3-substituted-4-(fluorophenyl)-1H-pyrrole derivatives. researchgate.netmdpi.comresearchgate.net The reaction proceeds through the formation of a carbanion from TosMIC, which then attacks the Michael acceptor, followed by intramolecular cycloaddition and elimination of the tosyl group. nih.gov

Table 2: Van Leusen Synthesis of Fluorophenyl Pyrrole Derivatives

| Michael Acceptor | TosMIC Derivative | Base/Solvent | Product | Reference |

| (E)-1-(4-Fluorophenyl)-3-aryl-2-propen-1-one | TosMIC | NaH / DMSO, Et₂O | 3-Aryl-4-(4-fluorobenzoyl)-1H-pyrrole | mdpi.com |

| Activated alkene with 3-chloro-4-fluorophenyl group | TosMIC | Not specified | 3-Substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole | researchgate.netresearchgate.net |

This table is illustrative and specific reaction conditions and yields may vary.

Cyclization Reactions Involving Fluorobenzaldehyde and Pyrrole Precursors

The direct use of 4-fluorobenzaldehyde (B137897) as a starting material in cyclization reactions offers a straightforward route to this compound and its derivatives. One common approach involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrole precursor. For instance, reacting 4-fluorobenzaldehyde with 4-methylpyrrole in the presence of a base can lead to the formation of 2-(4-fluorophenyl)-4-methyl-1H-pyrrole. smolecule.com

Another strategy involves the Knoevenagel condensation of 4-fluorobenzaldehyde with β-ketonitriles, followed by a nucleophilic aromatic substitution with a secondary cyclic amine. mdpi.com This three-component reaction efficiently yields α-(4-aminobenzylidene)-β-ketonitriles, which can serve as precursors for more complex heterocyclic systems. mdpi.com

Furthermore, the reaction of 4-fluorobenzaldehyde with substituted acetophenones can produce chalcones, which are versatile intermediates for various heterocyclic syntheses, including those leading to pyrroles. researchgate.net

Metal-Free Synthetic Protocols for Pyrrole Derivatives with Halogenated Phenyl Groups

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. Several metal-free protocols have been established for the synthesis of pyrroles, including those bearing halogenated phenyl groups.

One such approach is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which proceeds under solvent-free conditions to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov Subsequent base-induced elimination of nitrous acid yields 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov

The Van Leusen pyrrole synthesis, as mentioned earlier, can also be performed under metal-free conditions, providing an efficient and greener route to substituted pyrroles. researchgate.netmdpi.comresearchgate.net Additionally, a metal-free, one-pot synthesis of highly substituted pyrroles has been developed from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines. rsc.org

Multi-component Domino Reactions for Polysubstituted Fluorophenyl Pyrroles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, minimizing waste and simplifying purification processes. Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those containing a fluorophenyl moiety.

A notable example is a one-pot, five-component reaction for the synthesis of pentasubstituted pyrroles using 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one as a key starting material. orientjchem.org Another three-component reaction involves the condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. mdpi.com Furthermore, a three-component domino reaction has been reported for the regioselective synthesis of indolizine (B1195054) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, where ethyl 2-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate was identified as a potent antimycobacterial agent. researchgate.net

Advanced Fluorination Techniques for Pyrrole Scaffolds

Direct fluorination of a pre-formed pyrrole ring offers a late-stage functionalization strategy to introduce fluorine atoms, which can be advantageous for creating libraries of fluorinated compounds for screening purposes. worktribe.com However, the direct fluorination of pyrroles can be challenging due to the electron-rich nature of the pyrrole ring, which makes it susceptible to oxidation and polymerization. researchgate.networktribe.com

Electrophilic fluorinating reagents, such as Selectfluor™, are commonly used for this purpose. researchgate.networktribe.comwikipedia.org The reaction of pyrrole substrates with Selectfluor™ can lead to the formation of fluoropyrroles, but often with competing oxidation and polymerization byproducts. researchgate.networktribe.com The regioselectivity of the fluorination can be influenced by the substituents present on the pyrrole ring. Electron-withdrawing groups can help to lower the oxidation potential of the pyrrole substrate, thereby limiting side reactions. worktribe.com

Recent advancements have focused on developing milder and more selective fluorination methods. This includes the use of metal-catalyzed C-H fluorination and the development of novel fluorinating agents. beilstein-journals.org For instance, direct C-H fluorination of electron-rich arenes, including pyrrole derivatives, has been achieved using methods that can be automated for radiolabeling with ¹⁸F. acs.org

Table 3: Common Electrophilic Fluorinating Agents for Pyrrole Scaffolds

| Reagent | Description | Reference |

| Selectfluor™ (F-TEDA-BF₄) | A widely used, commercially available electrophilic fluorinating agent. | researchgate.networktribe.com |

| N-Fluorobenzenesulfonimide (NFSI) | An effective and commonly used N-F type electrophilic fluorinating reagent. | wikipedia.orgrsc.org |

| Xenon Difluoride (XeF₂) | A powerful fluorinating agent, though its use can be limited by handling requirements. | researchgate.net |

This table provides examples and is not exhaustive.

Electrophilic Fluorination Strategies utilizing Reagents such as Selectfluor

Electrophilic fluorination is a direct approach for the synthesis of fluoropyrroles. worktribe.com Reagents like Selectfluor (F-TEDA-BF4) are commercially available and have been utilized for this purpose. wikipedia.org However, the direct fluorination of the pyrrole ring presents challenges. Pyrrole and its derivatives are susceptible to oxidation and polymerization, especially when subjected to strong oxidizing agents like Selectfluor. worktribe.com

Studies on the fluorination of various pyrrole substrates with Selectfluor have shown that the reaction's success is highly dependent on the substituents present on the pyrrole ring. worktribe.comresearchgate.net Pyrroles with electron-donating groups are often prone to polymerization. worktribe.com Conversely, the presence of electron-withdrawing groups on the pyrrole ring can decrease the oxidation potential of the substrate, thereby limiting competing oxidation reactions and favoring fluorination. worktribe.com For instance, the fluorination of pyrrole-2-carboxylate derivatives has been attempted, although the addition of Lewis acids to improve regioselectivity was found to lower the yield of the fluorinated product. worktribe.com

Despite these challenges, electrophilic fluorination with reagents like Selectfluor has been successfully used to synthesize some novel fluorinated pyrrole derivatives in reasonable quantities. worktribe.com These reactions provide a direct C-H to C-F bond transformation, which is a highly desirable process in synthetic chemistry. worktribe.com

Table 1: Challenges and Successes of Electrophilic Fluorination with Selectfluor

| Substrate Type | Observation | Outcome | Reference |

|---|---|---|---|

| Pyrrole, N-methylpyrrole | Formation of insoluble black solid | Polymerization | worktribe.com |

| Pyrroles with electron-donating groups | Prone to oxidative polymerization | Reduced scope of selective fluorination | worktribe.com |

| Pyrroles with electron-withdrawing groups | Lowered oxidation potential, limited competing oxidation | Formation of fluorinated products | worktribe.com |

| Pyrrole-2-carboxylate | Formation of fluorinated products and polymeric material | Partial success | worktribe.com |

| Various substituted pyrroles | Synthesis of some novel fluorinated derivatives | Synthetically useful reactions | worktribe.com |

Photoredox-Catalyzed C(sp³)-F Bond Functionalization for Fluorinated Pyrroles

Photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. chemrxiv.orgchemrxiv.org A notable strategy involves the switchable, substrate-controlled cleavage of single or double C(sp³)-F bonds to produce fluorinated pyrroles and γ-lactams. chemrxiv.orgchemrxiv.org This method demonstrates high chemoselectivity and a broad substrate scope with excellent functional group tolerance. chemrxiv.org

The mechanism for the formation of fluorinated pyrroles through this method involves the reaction of polyfluorinated iminosulfides with secondary enamides. chemrxiv.org A key intermediate undergoes deprotonation and subsequent β-fluorine elimination, assisted by a base, to yield an intermediate that proceeds through intramolecular cyclization and aromatization to afford the final fluorinated pyrrole product. chemrxiv.org This strategy has been shown to be effective for a variety of substrates bearing both electron-withdrawing and electron-donating groups, producing the desired fluorinated pyrroles in moderate to good yields. chemrxiv.org

Anodic Fluorination Reactions and their Limitations

Anodic fluorination represents another direct method for introducing fluorine into organic molecules. nih.govacs.org The success of anodic fluorination of N-substituted pyrroles is highly dependent on the presence of electron-withdrawing groups. nih.govacs.org For example, the anodic fluorination of N-methylpyrrole without an electron-withdrawing group results in the formation of a polymeric product on the anode surface, and no fluorination occurs. nih.govacs.org

In contrast, N-substituted pyrroles bearing an electron-withdrawing cyano group undergo smooth anodic fluorination to provide the corresponding fluorinated products in moderate to excellent yields. nih.govacs.org The reaction pathway is dictated by the reactivity of the cation radical intermediates formed during the one-electron oxidation of the N-substituted pyrroles. acs.org Electron-withdrawing groups like p-tosyl and cyano promote anodic fluorination while suppressing polymerization. acs.org

The limitations of this method are therefore primarily associated with the electronic nature of the pyrrole substrate. Pyrroles that are electron-rich and easily oxidized are prone to polymerization under anodic conditions, which significantly restricts the scope of this technique. nih.govacs.org

Table 2: Anodic Fluorination of N-Substituted Pyrroles

| Substrate | Observation | Yield of Fluorinated Product | Reference |

|---|---|---|---|

| N-methylpyrrole (no electron-withdrawing group) | Polymeric product formed | 0% | nih.govacs.org |

| N-methyl- and N-p-tosylpyrroles with a cyano group | Smooth fluorination | Moderate to excellent | nih.govacs.org |

| N-p-tosylpyrrole (no cyano group) | Efficient fluorination | - | nih.gov |

Incorporation of Fluorine into Pyrrole Derivatives for Enhanced Properties

The introduction of fluorine into the pyrrole ring is a key strategy for modulating the biological and physicochemical properties of the resulting molecules. researchgate.netresearchgate.netnih.gov Fluorine and fluorinated groups can alter lipophilicity, enhance metabolic stability, and influence the pKa of a compound. worktribe.com These modifications are highly valuable in drug design and the development of agrochemicals. researchgate.net

The synthesis of fluorinated pyrrole derivatives is driven by the potential for these compounds to serve as lead structures in the pharmaceutical and pesticide industries. chemrxiv.org The unique properties imparted by fluorine have led to a significant number of blockbuster pharmaceuticals and agrochemicals containing at least one fluorine atom. worktribe.com Consequently, the development of efficient methods for the synthesis of polysubstituted and fluorinated pyrrole derivatives remains a crucial area of research. chemrxiv.orgtandfonline.com

Regioselective Functionalization of this compound

Electrophilic Substitution Patterns on the Pyrrole Ring and Fluorophenyl Moiety

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. echemi.comstackexchange.comwikipedia.org The regioselectivity of this reaction is a key consideration in the functionalization of this compound. Electrophilic attack on the pyrrole ring preferentially occurs at the α-position (C5 in the case of a 2-substituted pyrrole) rather than the β-positions (C3 or C4). echemi.comstackexchange.comlibretexts.org This preference is attributed to the greater stability of the cationic intermediate formed upon attack at the α-position, which can be described by three resonance structures, as opposed to the two resonance structures for the intermediate from β-attack. echemi.comstackexchange.com

The fluorophenyl moiety is a deactivated aromatic ring due to the electron-withdrawing nature of the fluorine atom. Electrophilic substitution on the fluorophenyl ring is therefore more challenging compared to the pyrrole ring and would likely require harsher reaction conditions. If substitution were to occur, it would be directed to the ortho and para positions relative to the fluorine atom. However, given the high reactivity of the pyrrole ring, electrophilic attack will overwhelmingly favor the C5 position of the pyrrole.

Strategies for Introducing Diverse Substituents onto the Pyrrole Scaffold

A variety of strategies have been developed to introduce diverse substituents onto the pyrrole scaffold, enabling the synthesis of a wide range of functionalized derivatives. acs.orgresearchgate.net These methods often involve the functionalization of a preformed pyrrole ring or the construction of the pyrrole ring from substituted precursors.

One-pot synthesis methods offer an efficient and atom-economical approach. For example, a Pd(II)-catalyzed C-C coupling reaction between substituted aliphatic nitriles and arylboronic acids, followed by in situ cyclodehydration, provides 3-substituted 2-aryl-1H-pyrroles. acs.orgorganic-chemistry.orgacs.org This method is notable for its use of aqueous acetic acid as a green solvent system and its tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org

Another approach involves the regioselective functionalization of preformed pyrrole rings. This can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. While effective, these methods can sometimes be limited by the need for expensive catalysts and ligands, and the stability of the starting materials.

The development of divergent synthesis strategies allows for the creation of structurally diverse pyrroles from common starting materials. For instance, a coarctate reaction of enynals and amines can lead to the formation of various α-functionalized pyrroles. Such methods provide a valuable toolbox for accessing previously inaccessible, highly substituted pyrrole derivatives.

Derivatization for Pharmacophore Elaboration and Lead Optimization

The derivatization of the this compound core is a critical step in transforming a preliminary "hit" compound into a viable "lead" candidate for drug development. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The inclusion of a fluorophenyl group can favorably alter electron density and interactions with biological targets, potentially improving pharmacokinetic characteristics like metabolic stability and bioavailability. ontosight.aiontosight.ai

A key strategy in lead optimization involves modifying substituents on the pyrrole ring. For instance, in the development of cyclooxygenase-2 (COX-2) inhibitors, diarylpyrroles have served as foundational templates. nih.gov The optimization process often begins with the synthesis of a core intermediate, which is then elaborated. A relevant synthetic precursor, methyl 2-acetyl-4-(4-fluorophenyl)-4-oxobutanoate, can be synthesized and serves as a versatile starting material for building substituted pyrrole systems. nih.gov Medicinal chemistry efforts focus on fine-tuning the substituents on the pyrrole scaffold to improve inhibitory activity and other drug-like properties. nih.gov Structure-activity relationship (SAR) studies guide these modifications, revealing the importance of specific groups at particular positions for biological activity. nih.gov

Table 1: Key Intermediates for Pyrrole Derivatization

| Compound Name | Structure | Key Application | Reference |

|---|

The process of lead optimization is a data-driven endeavor, relying on iterative cycles of synthesis and biological testing to refine the molecular architecture for optimal performance. nih.govwiley.com

Novel Synthetic Routes for Pyrrole-Fused Heterocycles Containing Fluorophenyl Groups

Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines and pyridines, generates rigid scaffolds that can effectively orient substituents to interact with biological targets. The incorporation of a fluorophenyl moiety into these fused systems is a common strategy to enhance biological activity.

Synthesis of Pyrrolo[2,3-d]pyrimidines with Fluorophenyl Substituents

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of compounds with significant biological activity, often explored as anticancer agents and kinase inhibitors. mdpi.comjapsonline.com Several synthetic strategies have been developed to introduce fluorophenyl groups into this scaffold.

One approach involves the condensation of a substituted pyrrole with a pyrimidine (B1678525) precursor. For example, 2-amino-1H-pyrrole-3-carbonitriles can be cyclized with formamide (B127407) to yield the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-yl-amines. japsonline.com

A more versatile method is the multi-step synthesis starting from a pyrimidine derivative, which is then used to construct the fused pyrrole ring. For instance, α-bromoketones can be reacted with 2,4-diamino-6-hydroxy-pyrimidine to form the pyrrolo[2,3-d]pyrimidine core. nih.gov Subsequent chlorination and nucleophilic substitution at the 4-position with various anilines, including fluoroanilines, allows for the introduction of the desired fluorophenyl group. nih.gov This method provides flexibility in varying the substituents on both the pyrrole and pyrimidine rings to explore structure-activity relationships. nih.gov

Another powerful technique is the one-pot, three-component reaction. A green and efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB). scielo.org.mx This approach allows for the rapid assembly of complex molecules with high yields. scielo.org.mx

Table 2: Selected Pyrrolo[2,3-d]pyrimidine Derivatives with Fluorophenyl Groups

| Compound | Synthetic Strategy | Research Focus | Reference |

|---|---|---|---|

| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine | Condensation and cyclization | Antitumor activity | mdpi.com |

| N4-Phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Bis-electrophilic cyclization, chlorination, and aniline (B41778) substitution | Receptor Tyrosine Kinase (RTK) inhibition | nih.gov |

Derivatives of Pyrrolo[3,4-c]pyrrole (B14788784) featuring Fluorophenyl Moieties

The pyrrolo[3,4-c]pyrrole core is a symmetrical and planar heterocyclic system that forms the basis of high-performance pigments and fluorescent materials. The derivatization of this scaffold with fluorophenyl groups can modulate its electronic and photophysical properties.

A straightforward, one-pot synthesis for pyrrolo[3,4-c]pyrrole-1,3-diones has been developed utilizing a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation. beilstein-journals.org The azomethine ylides are generated in situ from aldehydes and amino acid esters. By using 4-fluorobenzaldehyde as the starting aldehyde, the corresponding 4-(4-fluorophenyl)-substituted pyrrolo[3,4-c]pyrrole-1,3-dione can be prepared. This method is efficient and allows for the creation of a library of derivatives by varying the aldehyde and maleimide (B117702) components. beilstein-journals.org

Table 3: Synthesis of a Fluorophenyl-Substituted Pyrrolo[3,4-c]pyrrole-1,3-dione

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Reference |

|---|

These pyrrolo[3,4-c]pyrrole-1,3-diones can be further transformed into highly functionalized pyrroles by reaction with amines, opening up avenues for further structural elaboration. beilstein-journals.org

Synthesis of Pyrrolo[3,4-c]pyridine Derivatives with Fluorophenyl Analogues

Pyrrolo[3,4-c]pyridine derivatives, isomers of azaindoles, are investigated for a wide range of pharmacological activities. nih.gov The introduction of fluorophenyl-containing substituents is a key strategy in the design of potent bioactive agents. For example, derivatives bearing a 2-(3-chloro-4-fluorobenzyl) group have been synthesized as potential HIV-1 integrase inhibitors. nih.gov

The synthesis of these fused systems can be achieved through various routes. One common method involves the intramolecular cyclization of suitably substituted pyridine (B92270) precursors. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with primary amines can lead to the formation of the pyrrolo[3,4-c]pyridine ring system. researchgate.net

A multi-component reaction strategy offers an efficient route to functionalized pyrrolo[3,4-b]pyridines, which are structural isomers. A base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde (such as a fluorobenzaldehyde), and malononitrile (B47326) or its derivatives can construct the pyrrolo[3,4-b]pyridine skeleton. rsc.org While this produces an isomeric scaffold, the principles of multi-component reactions are applicable to the synthesis of various pyrrolopyridine systems.

Table 4: Example of a Bioactive Pyrrolo[3,4-c]pyridine Derivative

| Compound Name | Structure | Biological Target | Reference |

|---|

The synthetic accessibility and the diverse biological activities of these fluorophenyl-substituted pyrrole-fused heterocycles ensure their continued importance in medicinal chemistry and materials science. nih.govresearchgate.net

Pharmacological and Biological Activities of 2 4 Fluorophenyl 1h Pyrrole Derivatives

Anticancer Research and Cytotoxicity Profiles

The pyrrole (B145914) scaffold, particularly when substituted with aryl groups like 4-fluorophenyl, has proven to be a versatile template for the design of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, revealing significant cytotoxic activity against a range of human cancers through various mechanisms of action.

In Vitro Anticancer Activity against Various Human Tumor Cell Lines (e.g., HCT116, MCF7, HEPG2)

Derivatives of 2-(4-Fluorophenyl)-1H-pyrrole have demonstrated considerable in vitro anticancer activity across multiple human tumor cell lines. For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives showed potent activity, with specific compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring being highly effective. One such compound was particularly potent against the HepG2 (human liver cancer) cell line with an IC₅₀ value of 0.9 μM. nih.gov Another derivative from the same study showed strong activity against the HCT-116 (human colon cancer) cell line with an IC₅₀ of 1.7 μM. nih.gov

Furthermore, indibulin-related diarylpyrrole derivatives have been synthesized and tested against breast cancer cell lines. nih.gov Compounds 4f and 4g, for example, showed high activity on the triple-negative MDA-MB231 breast cancer cell line with IC₅₀ values of 11.82 and 13.33 μM, respectively. nih.gov The cytotoxicity of various pyrrole derivatives has been compared to standard chemotherapeutic drugs like doxorubicin, with some compounds showing comparable or even superior potency against cell lines such as HCT-116, MCF-7 (human breast cancer), and HepG2. researchgate.net Specifically, a series of quillaic acid derivatives featuring a 4-fluorophenyl-1,2,3-triazole moiety displayed an IC₅₀ value of 3.04 μM against the HCT116 cell line. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various human tumor cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (μM) | Reference |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 21) | HepG2 | 0.9 | nih.gov |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole (cpd 19) | HCT-116 | 1.7 | nih.gov |

| Quillaic acid derivative with 4-fluorophenyl-1,2,3-triazole (A2) | HCT-116 | 3.04 | nih.gov |

| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 | nih.gov |

| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 | nih.gov |

| Diarylpyrrole derivative (4f) | MDA-MB-231 | 11.82 | nih.gov |

| Diarylpyrrole derivative (4g) | MDA-MB-231 | 13.33 | nih.gov |

Mechanisms of Action: Cell Proliferation Inhibition and Apoptosis Induction

The anticancer effects of this compound derivatives are attributed to several mechanisms, most notably the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

A primary mechanism for many pyrrole-based anticancer agents is the disruption of microtubule dynamics. nih.gov Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives function as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This interference with microtubule formation prevents the proper assembly of the mitotic spindle, leading to a halt in cell division and subsequent cell death. nih.gov

Flow cytometry analysis has confirmed that these compounds can interfere with the cell cycle. For example, one potent benzoyl-pyrrole derivative was shown to arrest cancer cells in the S phase of the cell cycle. nih.gov Similarly, newly synthesized 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives caused a significant decrease in the G0/G1 phase and arrested the cell cycle in the S phase, with a minor block in the G2/M phase. researchgate.net

In addition to cell cycle arrest, these compounds are effective inducers of apoptosis. The annexin (B1180172) V-FITC/PI staining assay has been used to confirm apoptosis induction in MCF-7 and MDA-MB231 cell lines treated with indibulin-related diarylpyrrole derivatives. nih.gov The ability of these compounds to trigger apoptosis is a key factor in their therapeutic potential, as it allows for the controlled elimination of cancer cells. nih.govnih.gov

Selectivity towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have highlighted the promising selectivity of this compound derivatives.

A study on 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives reported that the new compounds displayed "barely cytotoxicity" against the two normal cell lines tested, suggesting excellent selectivity. researchgate.net This finding is corroborated by research on 3-substituted benzoyl-4-substituted phenyl-1H-pyrroles, where potent compounds showed weak cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and mouse embryonic fibroblast cells (NIH/3T3). nih.gov

Similarly, two diarylpyrrole derivatives (4f and 4g) that were highly active against the MDA-MB-231 breast cancer cell line exhibited no cytotoxicity against normal fibroblast cells even at high concentrations (IC₅₀ > 100 μM). nih.gov This high degree of selectivity makes these compounds particularly interesting for further development as safer anticancer agents. nih.gov

Functionalized Pyrrole Scaffolds as Protein Kinase Inhibitors in Cancer

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. rsc.orgnih.gov Functionalized pyrrole scaffolds have been successfully developed as potent protein kinase inhibitors.

Specifically, certain pyrrole derivatives have been synthesized as inhibitors of key protein kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The competitive inhibition of these receptors by pyrrole derivatives can block downstream signaling pathways that promote cell proliferation and the formation of new blood vessels that supply tumors. nih.gov

An example of a pyrrole-based kinase inhibitor that has advanced in clinical development is Ulixertinib, which shows high potency and selectivity for ERK1/2 (extracellular signal-regulated protein kinase). preprints.org The success of such compounds underscores the potential of the pyrrole scaffold in designing targeted cancer therapies that act on specific molecular drivers of the disease. preprints.org

Antimicrobial and Anti-infective Potentials

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and anti-infective agents. The inherent chemical features of the pyrrole ring, combined with various functionalizations, allow for potent activity against a range of pathogenic microbes. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli)

Research has consistently shown that many pyrrole derivatives exhibit notable antibacterial activity, often with a greater potency against Gram-positive bacteria compared to Gram-negative bacteria. nih.govacgpubs.org

In one study, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives were screened for antibacterial activity. The results revealed moderate to excellent inhibition against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, while showing no inhibitory effect on Gram-negative bacteria like Escherichia coli. acgpubs.org For example, compound 4 in this study produced a 30 mm zone of inhibition against S. aureus and a 19 mm zone against B. cereus. acgpubs.org The lack of activity against Gram-negative bacteria is often attributed to the lower permeability of their outer membrane. acgpubs.org

Conversely, other classes of pyrrole derivatives have shown broad-spectrum activity. A pyrrolamide derivative was found to strongly inhibit the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL and also showed potent activity against Staphylococcus aureus (MIC = 0.008 μg/mL). nih.gov Pyrrole benzamide (B126) derivatives have also demonstrated more potent activity against S. aureus than E. coli, with MIC values ranging from 3.12 to 12.5 μg/mL. nih.gov

The table below presents the antibacterial activity of various this compound derivatives against selected bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| 1,2,3,4-tetrasubstituted pyrrole (cpd 4) | Staphylococcus aureus | Inhibition Zone | 30 mm | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (cpd 4) | Bacillus cereus | Inhibition Zone | 19 mm | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (cpd 11) | Staphylococcus aureus | Inhibition Zone | 24 mm | acgpubs.org |

| Pyrrolamide derivative | Staphylococcus aureus | MIC | 0.008 µg/mL | nih.gov |

| Pyrrolamide derivative | Escherichia coli | MIC | 1 µg/mL | nih.gov |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | nih.gov |

| Phallusialide A | Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | nih.gov |

| Phallusialide A | Escherichia coli | MIC | 64 µg/mL | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the discovery of novel antitubercular agents. Diarylpyrrole derivatives, particularly those containing a 1-(4-fluorophenyl) substituent, have shown considerable promise.

Research into analogues of the diarylpyrrole compound BM212 led to the synthesis of derivatives with potent activity against MTB. acs.orgnih.gov One of the most effective compounds identified was 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole , which exhibited a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL against MTB. acs.orgnih.gov This activity was superior to the parent compound BM212 and the standard drug streptomycin. acs.org Further optimization through isosteric replacement resulted in 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine , which demonstrated a very high activity with a MIC value of 0.125 µg/mL against both M. tuberculosis 103471 and H37Rv strains. researchgate.net

In another study focusing on 1,5-diaryl-2-ethyl pyrrole derivatives, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole was found to be particularly active. nih.gov Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides revealed that a fluorophenyl group at the R1 position was generally better for anti-TB activity than a chlorophenyl group. nih.gov Compounds with a fluorophenyl moiety demonstrated potent anti-TB activities with MIC values less than 0.016 µg/mL and low cytotoxicity. nih.gov Similarly, dimethyl-1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate showed an antitubercular activity with a MIC of 3.13 µg/mL, comparable to the standard drug ethambutol. researchgate.net

| Compound Name | Target Organism | Activity (MIC in µg/mL) | Source |

| 1-(4-Fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole | Mycobacterium tuberculosis | 0.4 | acs.orgnih.gov |

| 4-((1-(4-Fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine | M. tuberculosis H37Rv | 0.125 | researchgate.net |

| Pyrrole-2-carboxamides with a fluorophenyl moiety | M. tuberculosis | < 0.016 | nih.gov |

| Dimethyl-1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate | M. tuberculosis H37Rv | 3.13 | researchgate.net |

Antiviral Activity, including Anti-HIV-1 Properties of Fluorinated Pyrroles

Fluorinated pyrroles have been investigated as a source of new antiviral agents, with a particular focus on inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The introduction of fluorine atoms into the pyrrole structure is a recognized strategy for enhancing biological activity.

A notable derivative, 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester (RDS 1643) , was identified as a dual inhibitor of HIV-1 integrase (IN) and the reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov This compound was shown to chelate Mg²⁺ in the RNase H catalytic site. nih.gov Further research on pyrrolyl pyrazoles highlighted that the presence of a p-fluorobenzyl group on the pyrrole core was crucial for inhibitory potency against RNase H. acs.org

In a separate study, novel 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds were modified to create new compounds with improved anti-HIV-1 activity. mdpi.com Two compounds from this series, 9g and 15i , displayed potent anti-HIV-1 activities with EC₅₀ values below 5 µM and a therapeutic index greater than 100, marking them as potential leads for further development. mdpi.com Additionally, two fluorinated pyrrole-based hybrids, designated as compounds 8 and 9 , showed the best anti-HIV-1 activity in their series with EC₅₀ values of 36.9 µM and 44.5 µM, respectively. rsc.org

| Compound/Series | Viral Target/Assay | Activity | Source |

| 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester | HIV-1 RNase H & Integrase | Selective dual inhibitor | nih.gov |

| Compound 9g (pyrrolo[3,4-c]pyrazole-4,6-dione derivative) | HIV-1 | EC₅₀ < 5 µM | mdpi.com |

| Compound 15i (pyrrolo[3,4-c]pyrazole-4,6-dione derivative) | HIV-1 | EC₅₀ < 5 µM | mdpi.com |

| Fluorinated pyrrole-based hybrid 8 | HIV-1 LAI | EC₅₀ = 36.9 µM | rsc.org |

| Fluorinated pyrrole-based hybrid 9 | HIV-1 LAI | EC₅₀ = 44.5 µM | rsc.org |

Antifungal Efficacy of Pyrrole Derivatives

Pyrrole derivatives containing the 4-fluorophenyl moiety have also demonstrated significant antifungal properties against various plant pathogenic fungi.

A series of novel pyrrole esters were synthesized and evaluated for their biological activities. researchgate.net Several compounds exhibited excellent inhibitory activity against Rhizoctonia solani. Notably, (E)-3-(3-fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (3j) and (E)-1-(1-ethyl-1H-pyrrol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (4g) showed EC₅₀ values ranging from 0.0107 to 0.0134 mg/mL. researchgate.net

In another study, Pyrrole-2-carboxaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl] hydrazone was synthesized and showed good activity against Staphylococcus aureus and Enterococcus faecalis. tandfonline.com Research on 3,4-dimethyl-1H-pyrrole-2-carboxamide analogues led to the synthesis of N-(4-Fluorophenyl)-3,4-dimethyl-1H-pyrrole-2-carboxamide . mdpi.com Furthermore, phenylpyrrole-substituted tetramic acids were designed, and while many showed some activity, the specific contribution of the fluorophenyl group was part of a broader structure-activity investigation. mdpi.com

| Compound Name | Target Organism | Activity (EC₅₀ in mg/mL) | Source |

| (E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | Rhizoctonia solani | 0.0107 - 0.0134 | researchgate.net |

| (E)-1-(1-Ethyl-1H-pyrrol-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Rhizoctonia solani | 0.0107 - 0.0134 | researchgate.net |

| Pyrrole-2-carboxaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl] hydrazone | Staphylococcus aureus, Enterococcus faecalis | Good activity reported | tandfonline.com |

Antiprotozoal Activity (e.g., Toxoplasma gondii) and Inhibition of Cyclic GMP-Dependent Protein Kinases

A key area of investigation for this compound derivatives is their activity against apicomplexan protozoa, which is often mediated by the inhibition of cyclic GMP-dependent protein kinase (PKG).

The trisubstituted pyrrole 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine has been extensively studied as a potent and selective inhibitor of PKG from parasites like Toxoplasma gondii, Plasmodium falciparum, and Eimeria tenella. nih.govnih.govresearchgate.netmdpi.com This compound, referred to as "inhibitor 1" in some literature, competitively blocks the ATP binding site of the parasite's PKG without significantly affecting the mammalian ortholog. nih.govmdpi.com

In vitro, this inhibitor displays cytostatic activity against T. gondii. nih.gov When evaluated in a mouse model of toxoplasmosis, the compound protected the animals from infection, although it was noted that an IFN-gamma-dependent immune response was essential for ultimately clearing the parasite recrudescence post-treatment. nih.gov The compound was also found to inhibit the motility and invasion of P. berghei sporozoites, significantly inhibiting liver-stage parasitemia in infected mice. researchgate.net The potency of this inhibitor is comparable to other novel chemotypes, with a reported Ki value of 1.4 nM against P. falciparum PKG (PfPKG). nih.govresearchgate.net SAR studies have confirmed that a 4-fluorophenyl group enhances both in vitro and in vivo anticoccidial activities in this class of compounds. researchgate.net

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins (B1171923). acs.orgrsc.org

Inhibition of Cyclooxygenase-2 (COX-2) Enzyme

Many diarylpyrrole derivatives have been designed as selective inhibitors of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation. rsc.orgnih.gov The goal is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. acs.orgrsc.org

A series of 1,5-diarylpyrrol-3-acetic esters were synthesized and evaluated for their inhibitory effects. nih.gov Among these, ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate was identified as a highly potent and selective COX-2 inhibitor, which also demonstrated significant in vivo anti-inflammatory and analgesic activity. nih.gov

In another study, 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole was identified as a potent inhibitor of COX-2 with an IC₅₀ value of 0.011 µM. aalto.finih.gov This compound also confirmed anti-inflammatory and antinociceptive activities in vivo. nih.gov

Selectivity Profiles for COX-1/COX-2 Inhibition

The selectivity of these compounds for COX-2 over COX-1 is a critical parameter for their therapeutic potential. Research has focused on optimizing the structure of diarylpyrroles to enhance this selectivity.

For the potent inhibitor ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate , its high potency was matched by excellent selectivity for the COX-2 enzyme. nih.gov In a different study on a class of pyrrole derivatives, a nitrile-containing compound proved to be 38.8-fold more selective towards COX-2 than COX-1. unina.it This high degree of selectivity is comparable to that of established COX-2 inhibitors like celecoxib. unina.it The development of these selective diarylpyrrole inhibitors provides a foundation for new lead compounds in managing inflammation and pain. nih.gov

| Compound Name | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Index (COX-1/COX-2) | Source |

| 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole | - | 0.011 µM | - | aalto.finih.gov |

| Nitrile derivative 3b | - | - | 38.8 | unina.it |

| Ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate | - | Potent Inhibition | High Selectivity | nih.gov |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema)

The anti-inflammatory potential of this compound derivatives has been frequently evaluated using the carrageenan-induced paw edema model in rats, a standard and sensitive assay for assessing anti-edematous effects, particularly for inhibitors of cyclooxygenase (COX). In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The efficacy of a test compound is determined by its ability to reduce this swelling over time.

Studies have shown that certain pyrrole derivatives exhibit significant anti-inflammatory activity in this model. For instance, some N-pyrrolylcarbohydrazide and pyrrole hydrazone derivatives have demonstrated dose-dependent reductions in paw edema. The anti-inflammatory effects of these compounds are often compared to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. The development of edema after carrageenan injection typically occurs in phases, involving the release of various inflammatory mediators. The sensitivity of this model to COX inhibitors makes it particularly relevant for screening compounds with potential NSAID-like mechanisms.

| Compound Type | Model | Key Findings | Reference(s) |

| Pyrrole hydrazone derivatives | Carrageenan-induced paw edema in rats | Exhibited dose-dependent anti-inflammatory activity. | nih.gov |

| N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives | Carrageenan-induced paw edema in rats | Showed strong anti-inflammatory activity compared to standard drugs. | nih.gov |

| Substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides | Carrageenan-induced paw edema in rats | Demonstrated good in vitro anti-inflammatory activity. | nih.gov |

| 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole | Adjuvant arthritis rat model | Reported as a potent anti-inflammatory agent against paw edema. | cm-uj.krakow.pl |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are underpinned by their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. Some derivatives have shown selective inhibition of COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. researchgate.net

Furthermore, research indicates that these compounds can influence other inflammatory signaling cascades. For example, some pyrrole derivatives have been found to suppress the COX-2/PGE2 pathway, which is crucial in mediating inflammatory processes. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is another target for these compounds. nih.gov By inhibiting NF-κB activation, these derivatives can downregulate the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, thereby exerting a broad anti-inflammatory effect. nih.gov The modulation of these pathways highlights the potential of this compound derivatives as multi-targeted anti-inflammatory agents.

Other Therapeutic Avenues

Beyond their anti-inflammatory properties, derivatives of this compound have shown promise in several other therapeutic areas.

Enzyme Inhibition (e.g., HMG-CoA Reductase, DNA Gyrase, Monoamine Oxidase-B)

A notable therapeutic application of this scaffold is in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The blockbuster drug, atorvastatin, which contains the [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid structure, is a potent inhibitor of this enzyme. nih.govmdpi.com Its efficacy in lowering cholesterol levels has made it a cornerstone in the prevention of cardiovascular diseases. The 4-fluorophenyl group is a critical structural feature for its high activity. invivochem.com

Pyrrole derivatives have also been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, making them potential antibacterial agents. nih.gov Additionally, some pyrrole-based compounds have been identified as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

| Target Enzyme | Example Compound/Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

| HMG-CoA Reductase | Atorvastatin | Hypercholesterolemia | Potent inhibitor of cholesterol biosynthesis. | nih.govmdpi.com |

| DNA Gyrase | Pyrrole compounds | Antibacterial | Potential to inhibit bacterial replication. | nih.gov |

| Monoamine Oxidase-B (MAO-B) | Pyrrole derivatives | Neurodegenerative Diseases | Potential to increase dopamine levels in the brain. | nih.gov |

Receptor Antagonism (e.g., 5-HT6 Receptor, BK B2 Receptor, H+,K+-ATPase)

Derivatives of this compound have been designed and synthesized as antagonists for various receptors. A significant area of research has been the development of antagonists for the serotonin (B10506) type 6 (5-HT6) receptor, which is a promising target for the treatment of cognitive deficits in neurological and psychiatric disorders. cm-uj.krakow.plresearchgate.net Several 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been identified as potent and selective 5-HT6 receptor inverse agonists, demonstrating cognition-enhancing activity in preclinical models. researchgate.net

In the field of gastroenterology, the pyrrole derivative vonoprazan, chemically known as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, is a potassium-competitive acid blocker (P-CAB). guidetopharmacology.orgnih.govrsc.org It acts as a reversible antagonist of the gastric H+,K+-ATPase, the proton pump responsible for acid secretion in the stomach. invivochem.comguidetopharmacology.org Vonoprazan has shown potent and long-lasting inhibition of gastric acid secretion. guidetopharmacology.org While bradykinin (B550075) B2 receptor antagonists have been developed for inflammatory conditions, a direct link to this compound derivatives is not yet firmly established in the literature. nih.govnih.gov

| Target Receptor | Example Compound/Derivative Class | Therapeutic Area | Mechanism of Action | Reference(s) |

| 5-HT6 Receptor | 2-phenyl-1H-pyrrole-3-carboxamides | Cognitive Disorders | Inverse agonism at the 5-HT6 receptor. | cm-uj.krakow.plresearchgate.net |

| H+,K+-ATPase | Vonoprazan | Acid-related Disorders | Reversible antagonism of the gastric proton pump. | invivochem.comguidetopharmacology.orgnih.govrsc.org |

Neuroprotective Effects

The neuroprotective properties of this compound derivatives have been investigated in models of neurodegenerative diseases like Parkinson's disease. Studies have utilized the neurotoxin 6-hydroxydopamine (6-OHDA) to induce dopaminergic neuron degeneration in cell culture models. nih.govresearchgate.net Pre-treatment with certain 1,5-diaryl pyrrole derivatives has been shown to protect cells from 6-OHDA-induced neurotoxicity. nih.govresearchgate.net

The underlying mechanisms for these neuroprotective effects are believed to involve the modulation of oxidative stress and inflammatory pathways. nih.govresearchgate.net For instance, some derivatives have been shown to inhibit apoptosis and control lipid peroxidation processes. nih.govresearchgate.net Furthermore, the suppression of the COX-2/PGE2 pathway has been implicated in their neuroprotective action. nih.govresearchgate.net The ability of these compounds to mitigate neuronal damage suggests their potential as therapeutic agents for neurodegenerative conditions.

Antioxidant Activities

Many of the pharmacological effects of this compound derivatives, including their anti-inflammatory and neuroprotective activities, are linked to their antioxidant properties. rsc.org These compounds can scavenge free radicals and reduce oxidative stress, which are key contributors to the pathogenesis of numerous diseases. The antioxidant capacity of these derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays.

The introduction of specific substituents on the pyrrole ring can significantly influence the antioxidant activity. For example, the presence of hydroxyl groups can enhance the radical scavenging ability. The antioxidant activity of these compounds contributes to their cellular protective effects by mitigating damage caused by reactive oxygen species (ROS).

| Assay | Compound/Derivative Class | Key Findings | Reference(s) |

| DPPH radical scavenging assay | Pyrrolo[2,3-b]quinoxaline derivatives | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed the greatest potential as a radical scavenger. | |

| Hydroxyl radical scavenging assay | Pyrrolo[2,3-b]quinoxaline derivatives | A derivative demonstrated significant HO˙ radical scavenging activity. | |

| Various antioxidant assays | Pyrrole derivatives | The antioxidant activity is linked to their anti-inflammatory and neuroprotective effects. | rsc.org |

Potential in Cardiovascular Diseases

The this compound scaffold is a core structural element in several compounds investigated for their significant potential in managing cardiovascular diseases. Research has primarily focused on their role in lipid metabolism, particularly cholesterol regulation, which is a key factor in the pathogenesis of atherosclerosis and subsequent cardiovascular events. Derivatives of this compound have been successfully developed as potent agents for treating hypercholesterolemia.

One of the most prominent applications of this compound derivatives is in the inhibition of cholesterol biosynthesis. google.comgoogle.com The hemicalcium salt of [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, widely known as Atorvastatin, is a leading drug for treating dyslipidemia. scispace.com This compound functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. google.comgoogle.com By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver. google.com The development of this specific enantiomer was a significant finding, as it provides surprising and potent inhibition of cholesterol biosynthesis. google.comgoogle.com The synthesis of precursors for Atorvastatin, which incorporate the this compound structure, has been a subject of research to develop efficient and economical production methods.

Beyond direct inhibition of cholesterol synthesis, related pyrrole derivatives have shown promise as cholesterol absorption inhibitors. nih.gov A study based on the structure of ezetimibe (B1671841) led to the synthesis of novel 1H-pyrrole-2,5-dione derivatives. nih.gov Among these, compounds featuring a 3-(4-fluorophenyl) group were evaluated for their ability to block cholesterol uptake. Excess lipid accumulation is a critical initiator for the development of atherosclerotic lesions, which can lead to cardiovascular disease. nih.gov

Furthermore, derivatives based on the 1H-pyrrole-2,5-dione core have demonstrated potential in promoting vascular healing, which is crucial in conditions like atherosclerosis and restenosis after interventions like stenting. nih.gov One study showed that a specific derivative could induce mesenchymal stem cells to differentiate into functional endothelial cells. nih.gov These generated cells were able to facilitate rapid endothelial coverage of injured blood vessels, which in turn inhibited neointima formation, a key process in restenosis. nih.gov This suggests a role for such compounds in cell-based therapies for vascular diseases. nih.gov

Table 1: this compound Derivative as an HMG-CoA Reductase Inhibitor

| Compound Name | Chemical Structure | Primary Cardiovascular-Related Activity |

| [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid (Atorvastatin) | Inhibition of HMG-CoA reductase, leading to reduced cholesterol biosynthesis. google.comgoogle.com |

Table 2: this compound Derivative as a Cholesterol Absorption Inhibitor

| Compound Name | Primary Cardiovascular-Related Activity | Research Finding |

| 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Cholesterol Absorption Inhibition | Significantly inhibited cholesterol uptake in vitro and reduced the amount of inflammatory and oxidative stress markers (TNF-α, ROS, MDA, and LDH). nih.gov |

Structure Activity Relationship Sar and Computational Studies

Impact of Fluorine Substitution on Bioactivity

The position of the fluorine atom on the phenyl ring can have a marked effect on the lipophilicity and metabolic stability of arylpyrrole compounds.

Metabolic Stability: A primary advantage of incorporating fluorine is the enhancement of metabolic stability. researchgate.netresearchgate.netrsc.org The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. researchgate.netutas.edu.audundee.ac.uk Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of a phenyl ring, can block oxidative metabolism at that site. nih.gov This increased stability leads to a longer half-life and improved bioavailability of the drug. researchgate.net For example, fluorinated analogs of the antitumor agent 2-(4-aminophenyl)benzothiazole demonstrated improved metabolic profiles and potent inhibition of cancer cell growth. researchgate.net

| Property | General Effect of Fluorine Substitution | Specific Examples and Nuances | Supporting Evidence |

| Lipophilicity | Increases | Effect is context-dependent; can decrease in some aliphatic systems. Pattern of fluorination is critical. | utas.edu.auencyclopedia.pubresearchgate.netnih.govnih.gov |

| Metabolic Stability | Increases | C-F bond is stronger than C-H, resisting enzymatic cleavage. Para-substitution is a common strategy to block oxidation. | researchgate.netresearchgate.netutas.edu.audundee.ac.uknih.govrsc.org |

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which can alter the electronic properties of the entire molecule and influence its interactions with biological targets. researchgate.netutas.edu.audundee.ac.uk

Reactivity: The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, which can influence its reactivity. mdpi.com This effect also modifies the acidity or basicity of nearby functional groups. Protic groups become more acidic, and basic groups become less basic, which can be critical for the ionization state of the molecule at physiological pH and can affect its solubility and transport properties. researchgate.netutas.edu.audundee.ac.uk

The strategic placement of fluorine can lead to a significant improvement in the biological efficacy and target selectivity of a compound.

Enhanced Efficacy: Numerous studies have demonstrated that fluorinated compounds exhibit superior potency compared to their non-fluorinated counterparts. rsc.orgnih.gov In a study of pyrrolo[2,3-b]pyridines, the derivative with a fluorine-substituted phenyl ring showed potent activity against three different human cancer cell lines. nih.gov Computational studies on dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors revealed that fluorine plays a crucial role in stabilizing the bioactive conformation of the molecule, which is essential for its inhibitory potency. nih.gov

Improved Selectivity: Fluorine substitution can also be a tool to fine-tune the selectivity of a compound for a specific biological target over others. This is critical for minimizing off-target effects. For example, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen, including fluorine, on the phenylpiperazine moiety was found to be essential for the inhibitory effects on both ENT1 and ENT2, with some analogues showing greater selectivity for ENT2. frontiersin.orgpolyu.edu.hkpolyu.edu.hk Similarly, fluorinated derivatives of steroid substrates were used to redirect metabolic pathways catalyzed by cytochrome P450 enzymes. rsc.org

| Impact of Fluorine | Key Findings | Supporting Evidence |

| Efficacy | Can significantly increase potency. Stabilizes the bioactive conformation required for target interaction. | rsc.orgnih.govnih.gov |

| Selectivity | Can be crucial for activity against specific targets. Helps in fine-tuning selectivity between different receptor subtypes or enzymes. | frontiersin.orgpolyu.edu.hkpolyu.edu.hkrsc.org |

Substituent Effects on the Pyrrole (B145914) Ring and Phenyl Moiety

Beyond fluorine substitution, modifications to other parts of the 2-phenyl-1H-pyrrole scaffold, including the pyrrole ring itself and the attached aryl groups, are crucial for modulating the pharmacological profile.

The nature and substitution pattern of the aryl ring attached to the pyrrole core play a significant role in determining the compound's biological activity.

Impact of Different Aryl Groups: The pharmacological effects of pyrrole derivatives are highly dependent on the active groups attached to them. scirp.org Research has shown that replacing the phenyl ring with other aromatic or heterocyclic moieties can lead to compounds with excellent pharmacological results. scirp.org For instance, in a series of N-aryl-2,5-dimethylpyrrole derivatives with antimycobacterial activity, the substituents on the N-aryl ring were found to be critical. The replacement of a chlorine atom on the N-phenyl ring with various other substituents resulted in a decrease in activity, highlighting the specific requirements for this particular biological target. nih.gov

Influence of Substituent Bulk and Properties: The size and electronic properties of substituents on the aryl ring can dramatically influence activity. In a study on dual COX-2/LOX inhibitors, replacing a thienyl ring with a bulkier 4-chlorophenyl group increased the antioxidant activity of the pyrrole derivative. mdpi.com Conversely, in the same study, a bulkier substituent on a different aryl ring decreased anti-lipid peroxidation activity, demonstrating that the impact of substituent size is position-dependent. mdpi.com

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, and the pattern of this substitution is a key determinant of biological activity. biosynce.compearson.com

Reactivity and Positional Selectivity: Pyrrole is more reactive towards electrophiles than benzene, with substitution typically occurring at the C2 (α) position due to the greater stability of the resulting intermediate σ-complex. biosynce.compearson.comresearchgate.net The inherent reactivity of the pyrrole ring can be modulated by the presence of substituents. Electron-withdrawing groups on the pyrrole ring decrease its reactivity. mdpi.com

Directing Effects and Biological Activity: The position of substituents on the pyrrole ring is critical for its pharmacological profile. It has been shown that positions 2 and 3 of the pyrrole system can be suitably modified to produce excellent pharmacological outcomes. scirp.org For example, Friedel-Crafts acetylation of 2-substituted pyrroles can lead to substitution at the C4 position. researchgate.net The ability to control the substitution pattern allows for the synthesis of specific isomers with optimized biological activity.

Effects of Bulky Substituents on Activity and Toxicity

The introduction of bulky substituents to the 2-(4-fluorophenyl)-1H-pyrrole core has been shown to significantly influence biological activity. Research into pyrrole-2-carboxamide derivatives as potential anti-tuberculosis agents revealed that attaching bulky substituents to the carboxamide portion of the molecule greatly improved their activity. nih.gov This suggests that the presence of a larger group in this position is favorable for interaction with the biological target, in this case, likely the mycobacterial membrane protein MmpL3. nih.gov

Conversely, in other contexts, the addition of bulky groups to the pyrrole ring itself can have a detrimental effect on activity. For some classes of pyrrole-based compounds, it has been observed that bulky substituents on the pyrrole ring weaken the biological effect. scispace.com This highlights the nuanced nature of SAR, where the position and chemical nature of a substituent are critical determinants of its impact.

In the context of anticancer agents targeting tubulin polymerization, the size and nature of substituents on the 1-phenyl group of aroyl-diaryl-pyrrole (ARDAP) derivatives play a significant role. While the direct attachment of bulky groups to the core 2-phenylpyrrole was not the primary focus, the modification of peripheral groups demonstrates the importance of steric factors in modulating activity. For instance, the presence of a 1-(3-methylphenyl) group was found to improve potency in certain cancer cell lines.

Table 1: Effect of Bulky Substituents on Biological Activity

| Compound Class | Position of Bulky Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamides (Anti-TB) | Carboxamide | Improved activity | nih.gov |

| General Pyrrole Derivatives | Pyrrole Ring | Weakened activity | scispace.com |

| Aroyl-Diaryl-Pyrroles (Anticancer) | 1-Phenyl Group (e.g., methyl) | Improved potency |

Analysis of Hydrophobic and Hydrogen Bonding Interactions

The biological activity of this compound derivatives is heavily influenced by their hydrophobic and hydrogen bonding interactions with target proteins. In the development of inhibitors for the mycobacterial membrane protein MmpL3, it was found that hydrophobic interactions play a crucial role. nih.gov The design of these inhibitors often involves aromatic groups, such as a phenyl group, to occupy hydrophobic pockets within the protein's proton-translocation channel. nih.gov Furthermore, the pyrrole-2-carboxamide hydrogens were identified as crucial for potency, indicating the importance of hydrogen bonding in the binding interaction. nih.gov The loss of these hydrogen bonds, for instance through methylation, led to a reduction in activity. nih.gov

Similarly, in the context of hepatitis B virus (HBV) capsid inhibitors with a pyrrole scaffold, hydrophobic interactions were identified as the primary driving force for binding to the HBV core protein. nih.gov These pyrrole-based inhibitors demonstrated stronger nonpolar interactions with key residues in a solvent-accessible region compared to other inhibitors. nih.gov This enhanced interaction was facilitated by distinct hydrogen bond interactions between the pyrrole scaffold and specific amino acid residues of the protein. nih.gov

Molecular docking studies of various pyrrole derivatives consistently highlight the importance of both hydrophobic and hydrogen bonding interactions. For instance, in the analysis of pyrrole derivatives as potential antifungal agents, molecular docking revealed that these compounds bind within an access channel of the target enzyme, with the interaction stabilized by both hydrophobic contacts and hydrogen bonds. researchgate.net The ability of the pyrrole N-H group to act as a hydrogen bond donor is a recurring theme in the binding modes of these compounds. mdpi.com

Table 2: Key Interactions for this compound Derivatives

| Target/Application | Dominant Interaction Type | Key Structural Features | Reference |

|---|---|---|---|

| MmpL3 (Anti-TB) | Hydrophobic & Hydrogen Bonding | Aromatic groups for hydrophobic pockets; Pyrrole-2-carboxamide hydrogens for H-bonding | nih.gov |

| HBV Capsid | Hydrophobic | Strong nonpolar interactions in solvent-accessible region, facilitated by H-bonds | nih.gov |

| Antifungal Enzymes | Hydrophobic & Hydrogen Bonding | Binding in access channel stabilized by both interaction types | researchgate.net |

| General Crystal Structures | Hydrogen Bonding | N-H group of pyrrole ring as a hydrogen bond donor | mdpi.com |

Chirality and Stereoisomeric Effects

The introduction of chiral centers into the this compound framework can have a profound impact on biological activity, as different stereoisomers can exhibit distinct pharmacological profiles.

Impact of Chiral Centers on Biological Activity

The stereochemistry of substituents on a pyrrolidine (B122466) ring, a saturated analog of pyrrole, has been shown to be a critical determinant of biological activity. nih.gov The presence of up to four stereogenic carbon atoms in a pyrrolidine ring allows for a significant number of stereoisomers, each with the potential for a unique biological profile due to different binding modes with enantioselective proteins. nih.gov

A notable example is a derivative of this compound, specifically [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid. It was unexpectedly discovered that the enantiomer with the R configuration of the ring-opened acid exhibits surprising efficacy in inhibiting cholesterol biosynthesis. google.com This finding underscores the importance of chirality, as the biological target, HMG-CoA reductase, is known to interact with the 3R-stereoisomer of its natural substrate. google.com

In the development of novel chiral hexahydro-2H-furo[3,2-b]pyrroles, the specific stereochemistry of the fused ring system is integral to their anticancer activity. Similarly, studies on pyrrolidine derivatives as anticancer agents have shown that different stereoisomers can have varying levels of activity against different cancer cell lines. For instance, in a series of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, the racemic mixture was evaluated, but it is understood that individual enantiomers could possess different potencies. ekb.eg

Stereoselective Synthesis and Evaluation of Enantiomers

Given the significant impact of chirality on biological activity, the stereoselective synthesis of specific enantiomers of this compound derivatives is a key area of research. One approach to achieving this is through asymmetric hydrogenation reactions. For example, a process for the preparation of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide utilizes a ruthenium-catalyzed asymmetric hydrogenation with chiral non-racemic diphosphine ligands. google.com This method allows for the stereoselective reduction of a β-ketoester intermediate, which is a challenging transformation in complex 1,3,5-tricarbonyl systems. google.com

The separation of enantiomers can also be achieved through chromatographic methods. For instance, the R,R and S,S enantiomers of 2-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide have been successfully separated using flash chromatography on silica (B1680970) gel. google.com The distinct optical rotations of the separated enantiomers confirm their stereochemical purity. google.com

The development of biocatalytic strategies also offers a promising avenue for the stereoselective synthesis of complex molecules. Engineered myoglobin-based catalysts have been employed for the stereoselective synthesis of fluorinated cyclopropanes, a transformation that is challenging with traditional chemocatalytic methods. utdallas.edu While not directly applied to the this compound core in the cited research, this approach highlights the potential of biocatalysis for creating chiral building blocks that could be incorporated into such structures.

Computational Chemistry and Molecular Modeling

Computational techniques, particularly molecular docking, are invaluable tools for understanding and predicting the interactions between this compound derivatives and their biological targets.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking studies have been widely used to elucidate the binding modes of this compound derivatives and to guide the design of new, more potent compounds. For example, in the development of tubulin polymerization inhibitors, docking studies were used to evaluate the binding of a new phenylpyrrole scaffold within the colchicine (B1669291) site of β-tubulin. nih.gov These studies showed that while the phenylpyrrole moiety occupied a different position compared to other known ligands, the trimethoxyphenyl (TMP) group had a virtually identical placement, providing confidence to further investigate this new structural class. nih.gov